2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of methyl, phenyl, and naphthyl groups attached to the thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine with a methyl-substituted benzaldehyde in the presence of sulfur and a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- 2-Methyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole
- 2-Methyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-Methyl-5-(4-methylphenyl)-2-(naphthalen-2-yl)-2,3-dihydro-1,3,4-thiadiazole stands out due to the presence of the naphthyl group, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C20H18N2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)-2-naphthalen-2-yl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H18N2S/c1-14-7-9-16(10-8-14)19-21-22-20(2,23-19)18-12-11-15-5-3-4-6-17(15)13-18/h3-13,22H,1-2H3 |
InChI Key |
GXTIHMYTUVTBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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